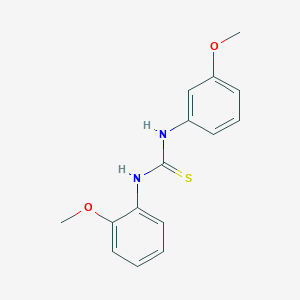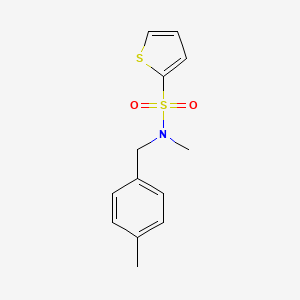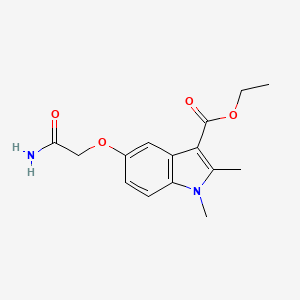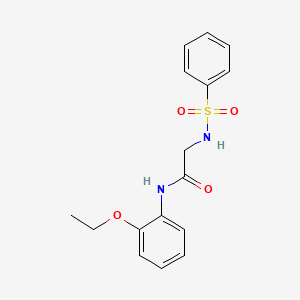
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea, also known as MMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPT belongs to the class of thiourea compounds, which are known for their diverse biological activities.
科学的研究の応用
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the process of forming new blood vessels. N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to inhibit the activity of various enzymes, including protein kinase C and topoisomerase II.
実験室実験の利点と制限
One of the advantages of using N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its high potency and selectivity towards cancer cells. N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the study of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea. One direction is to investigate the potential of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea as a therapeutic agent for cancer. Another direction is to explore the use of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea in combination with other anticancer agents to enhance its efficacy. Additionally, the mechanism of action of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea is a promising compound that has potential applications in scientific research, particularly in the field of cancer research. N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. While there are limitations to using N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments, its high potency and selectivity towards cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the potential applications of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea in scientific research.
合成法
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea can be synthesized by reacting 2-methoxyaniline and 3-methoxyaniline with thiophosgene in the presence of a base. The reaction yields N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea as a white crystalline solid with a melting point of 178-180°C. The purity of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-18-12-7-5-6-11(10-12)16-15(20)17-13-8-3-4-9-14(13)19-2/h3-10H,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTXTIFHKHUUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)



![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)


![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)



![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)